

Application Note: Experimental Procedures for 1-Formylpiperidine-4-carboxamide

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Compound of Interest

Compound Name: 1-Formylpiperidine-4-carboxamide

CAS No.: 923219-58-3

Cat. No.: B2850359

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Introduction & Chemical Profile

1-Formylpiperidine-4-carboxamide is a piperidine derivative where the ring nitrogen is capped with a formyl group (

), and the C4 position bears a primary carboxamide (

).

- CAS Number: 923219-58-3
- Molecular Formula:
- Molecular Weight: 156.18 g/mol
- Role in Drug Discovery: It serves as a critical intermediate in the synthesis of PEG-lipids for LNP (Lipid Nanoparticle) delivery systems and kinase inhibitors (e.g., Akt/PKB pathway). The formyl group acts as a "pseudo-protecting group" that modulates solubility and lipophilicity, often retained in final drug candidates to improve metabolic stability compared to free amines.

Synthesis Protocol: N-Formylation of Isonipecotamide

Rationale: The most robust synthetic route involves the direct N-formylation of piperidine-4-carboxamide (isonipecotamide). While acetic anhydride/formic acid mixed anhydrides are common, the Ethyl Formate method is superior for this specific substrate due to the high solubility of the piperidine core and the "green" nature of the reagent (solvent-free potential).

Method A: Ethyl Formate Reflux (Scalable & Green)

This method avoids coupling reagents (EDCI/HOBt) and simplifies purification.

Reagents:

- Starting Material: Piperidine-4-carboxamide (Isonipecotamide) [CAS: 39546-32-2].
- Reagent/Solvent: Ethyl Formate (Excess, 10–20 equiv).
- Catalyst: Triethylamine (, 0.1 equiv) or Imidazole (catalytic).

Step-by-Step Procedure:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charging: Add Piperidine-4-carboxamide (5.0 g, 39.0 mmol) to the flask.
- Solvent Addition: Add Ethyl Formate (60 mL). The starting material may not fully dissolve initially; this is a slurry reaction.
- Catalysis: Add Triethylamine (0.54 mL, 3.9 mmol).
- Reaction: Heat the mixture to reflux () under an inert atmosphere ().
 - Observation: The solid will gradually dissolve as the amine is converted to the formamide.

- Time: Reflux for 12–16 hours.[1][2] Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin). The starting amine (Ninhydrin positive/purple) should disappear; the product is Ninhydrin negative/faint.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Concentrate the solution in vacuo to remove excess ethyl formate and ethanol byproduct.
 - Residue: You will obtain a viscous oil or semi-solid.
- Purification:
 - Triturate the residue with Diethyl Ether () or MTBE to induce crystallization.
 - Filter the white solid.[2]
 - Yield Expectation: 85–95%.[1]

Method B: Formic Acid / EDCI Coupling (High Precision)

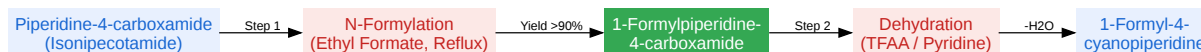
Use this method if Method A fails to yield high purity or if the substrate is part of a complex fragment.

- Dissolve Piperidine-4-carboxamide (1.0 equiv) in DCM or DMF.
- Add Formic Acid (1.2 equiv) and DIPEA (2.0 equiv).
- Cool to
and add EDCI (1.2 equiv) and HOBt (1.2 equiv).
- Stir at RT for 4 hours. Wash with 1N HCl, sat.
, and brine.

Application: Dehydration to 1-Formyl-4-cyanopiperidine

A primary utility of this amide is its conversion to the corresponding nitrile, a versatile electrophile or heterocycle precursor.

Workflow Diagram (Synthesis & Dehydration):



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Caption: Stepwise synthetic pathway from Isonipecotamide to the Nitrile derivative via the Formyl-Amide intermediate.

Protocol:

- Dissolve **1-Formylpiperidine-4-carboxamide** (1.0 equiv) in dry DCM.
- Add Pyridine (3.0 equiv) and cool to .
- Dropwise add Trifluoroacetic Anhydride (TFAA) (1.2 equiv).
- Stir at
for 1 hour, then warm to RT.
- Result: Clean conversion to the nitrile (monitor by IR: appearance of CN stretch at ~ 2240 cm^{-1}).

Analytical Profiling & Quality Control

Trustworthy experiments require rigorous validation.

Table 1: Physicochemical Specifications

Parameter	Specification	Method
Appearance	White to Off-white Solid	Visual
Purity	> 98.0%	HPLC (210 nm)
LC-MS (ESI+)	[M+H] ⁺ = 157.1	Agilent 1100 / Waters
¹ H NMR (DMSO-d ₆)	Characteristic formyl singlet at ~8.0 ppm	400 MHz NMR
Solubility	Soluble in DMSO, MeOH, Water; Poor in Hexanes	Solubility Test

HPLC Method Parameters:

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Retention Time: Expect early elution (polar amide) ~2.5–3.5 min.

References

- Preparation of Piperidine Derivatives. United States Patent Application 20220047518A1. (Lists **1-formylpiperidine-4-carboxamide** as a specific intermediate in lipid synthesis). [Link](#)
- N-Formylation of Amines using Ethyl Formate. Organic Syntheses, Coll. Vol. 3, p. 590 (Classic protocol adaptation). [Link](#)
- Synthesis of 1-Formylpiperidine (General Procedure). Sigma-Aldrich Technical Bulletin / ChemBook. (Provides physical data for the 1-formylpiperidine core). [Link](#)
- Piperidine-4-carboxamide (Isonipecotamide) Data. PubChem CID 10444. [Link](#)

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Sources

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